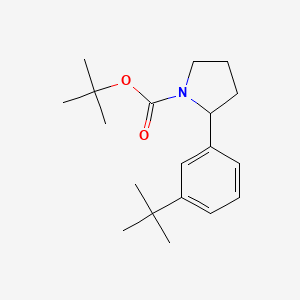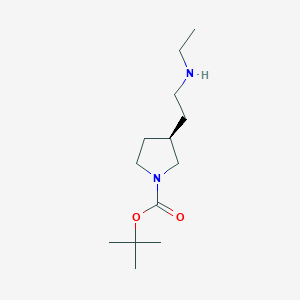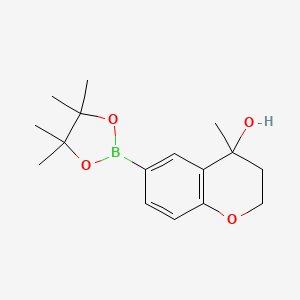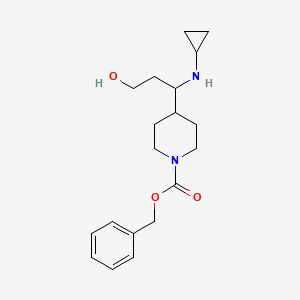![molecular formula C11H23N3 B13971399 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine is a spirocyclic amine compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and conformational stability, making it an interesting scaffold for drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4One common method involves the use of transaminase biocatalysis, which offers excellent enantioselectivity and environmental friendliness . The reaction conditions often include mild temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processes. This method allows for the efficient formation and reduction of intermediates, such as azides, and the use of transaminases to prepare the desired enantiomer in high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of anticancer and anti-ulcer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biocatalysis: Its use in transaminase biocatalysis highlights its importance in green chemistry and sustainable synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease states . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-6-ylacrylamides: These compounds share a similar spirocyclic structure and are used in various synthetic applications.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound also features a spirocyclic core.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine stands out due to its specific aminoethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H23N3/c12-6-8-14-7-5-11(9-14)3-1-10(13)2-4-11/h10H,1-9,12-13H2 |
InChI Key |
JEZBHCJZZWWGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


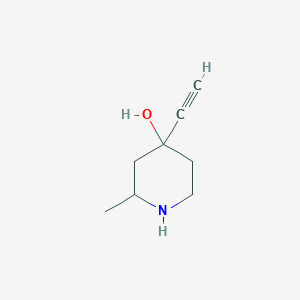
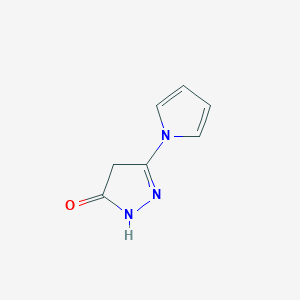
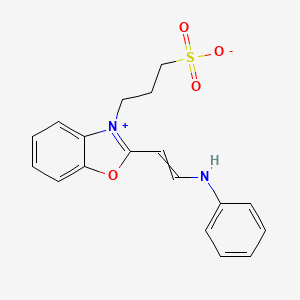

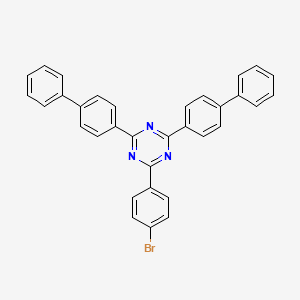
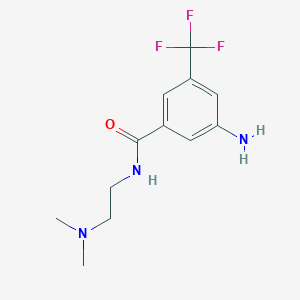
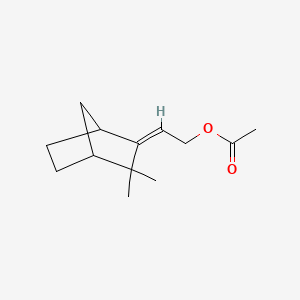

![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
